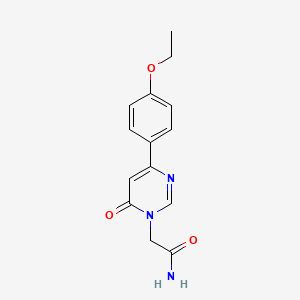

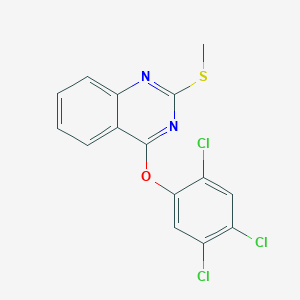

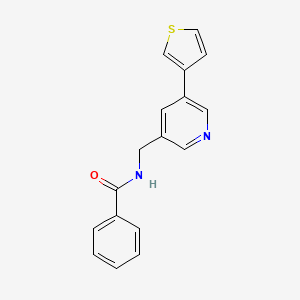

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as CHSQB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.

科学的研究の応用

Green Chemistry Synthesis

V. Horishny and V. Matiychuk (2020) demonstrated a green chemistry approach for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, emphasizing water as an optimal medium, aligning with principles of green chemistry and yielding nearly quantitative results (Horishny & Matiychuk, 2020).

Antiviral Activities

P. Selvam et al. (2007) focused on the antiviral potential of novel 2,3-disubstituted quinazolin-4(3H)-ones, highlighting their efficacy against various respiratory and biodefense viruses, including strains of influenza and severe acute respiratory syndrome coronavirus, through rapid microwave-assisted synthesis (Selvam et al., 2007).

Anticancer and Antiparkinsonian Agents

Research by T. Abdel-Rahman (2006) on the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide towards various reagents revealed selective anticancer activity, demonstrating the compound's potential as a therapeutic agent (Abdel-Rahman, 2006). Additionally, Sunil Kumar et al. (2012) synthesized azetidinonyl/thiazolidinonyl quinazolinone derivatives, testing them as antiparkinsonian agents, with some compounds showing promising results (Kumar et al., 2012).

Novel PI3K Inhibitors and Anticancer Agents

Teng Shao et al. (2014) explored 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as PI3K inhibitors and anticancer agents, indicating significant inhibition of PI3K/AKT/mTOR pathway and tumor growth in a nude mice model, proposing them as potent anticancer agents (Shao et al., 2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-amino-2-sulfanylquinazoline with 4-(cycloheptylamino)benzoyl chloride, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": ["4-amino-2-sulfanylquinazoline", "4-(cycloheptylamino)benzoyl chloride", "base", "oxidizing agent", "solvent"], "Reaction": ["Step 1: Dissolve 4-amino-2-sulfanylquinazoline in a suitable solvent and add a base to the reaction mixture.", "Step 2: Add 4-(cycloheptylamino)benzoyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 4: Oxidize the thioether to the desired product using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.", "Step 5: Purify the product by recrystallization or chromatography."] } | |

CAS番号 |

451466-12-9 |

分子式 |

C22H23N3O2S |

分子量 |

393.51 |

IUPAC名 |

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28) |

InChIキー |

DXZGXZCSCJPFDB-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2818836.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)